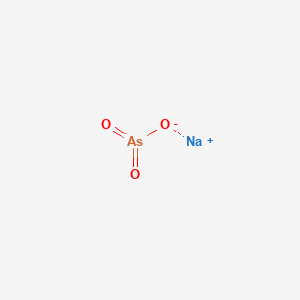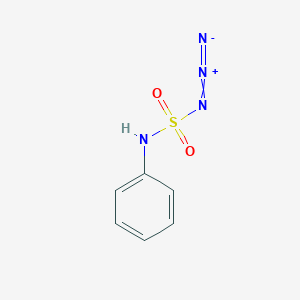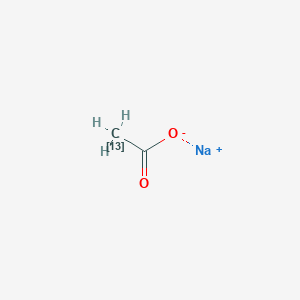
Ammonium azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium azide (NH4N3) is a chemical compound that is commonly used in scientific research due to its explosive properties. It is a white crystalline solid that is highly sensitive to heat, shock, and friction. Ammonium azide is a potent explosive that can be used as a primary explosive or as a detonator. Despite its dangerous nature, it has several applications in the field of scientific research.
Mecanismo De Acción
Ammonium azide decomposes rapidly when exposed to heat or friction, releasing nitrogen gas (N2) and hydrogen gas (H2). The decomposition reaction is highly exothermic and can lead to explosive reactions. The mechanism of action of ammonium azide is based on its explosive properties.
Efectos Bioquímicos Y Fisiológicos
Ammonium azide is not used in biochemical or physiological research due to its explosive properties. It is highly toxic and can cause severe harm if ingested or inhaled. It can cause respiratory distress, convulsions, and even death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ammonium azide has several advantages in laboratory experiments due to its explosive properties. It can be used to initiate explosive reactions in a controlled manner, making it useful in explosives research. However, its highly sensitive nature makes it difficult to handle and requires careful handling to avoid accidental explosions.
List of
Direcciones Futuras
1. Development of safer explosive reagents for use in scientific research.
2. Investigation of the explosive properties of other nitrogen-containing compounds.
3. Development of new methods for the synthesis of ammonium azide.
4. Investigation of the mechanism of action of ammonium azide.
5. Development of new applications for ammonium azide in scientific research.
Métodos De Síntesis
Ammonium azide can be synthesized by reacting sodium azide (NaN3) with ammonium sulfate ((NH4)2SO4) in water. The reaction produces ammonium azide and sodium sulfate (Na2SO4). The process is highly exothermic and requires careful handling.
Aplicaciones Científicas De Investigación
Ammonium azide is commonly used in scientific research as an explosive reagent for various purposes. It is used to initiate explosions in explosives research, as well as in the development of detonators. It is also used in the synthesis of other nitrogen-containing compounds.
Propiedades
Número CAS |
12164-94-2 |
|---|---|
Nombre del producto |
Ammonium azide |
Fórmula molecular |
NH4N3 H4N4 |
Peso molecular |
60.06 g/mol |
Nombre IUPAC |
azanium;azide |
InChI |
InChI=1S/N3.H3N/c1-3-2;/h;1H3/q-1;/p+1 |
Clave InChI |
UAZDIGCOBKKMPU-UHFFFAOYSA-O |
SMILES |
[NH4+].[N-]=[N+]=[N-] |
SMILES canónico |
[NH4+].[N-]=[N+]=[N-] |
Sinónimos |
ammonium azide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















